N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide

Description

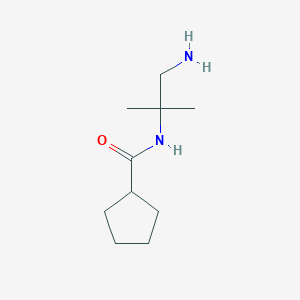

N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide is a chemical compound with the molecular formula C10H20N2O. It is primarily used for research purposes and has various applications in scientific studies. The compound is known for its unique structure, which includes a cyclopentane ring and an amino group, making it a valuable subject for chemical and biological research .

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide |

InChI |

InChI=1S/C10H20N2O/c1-10(2,7-11)12-9(13)8-5-3-4-6-8/h8H,3-7,11H2,1-2H3,(H,12,13) |

InChI Key |

OQLDFAIZJVJDMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)NC(=O)C1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 1-amino-2-methylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

- N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride

- Cyclopentanecarbonitrile

Uniqueness

N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide is unique due to its specific structure, which includes a cyclopentane ring and an amino group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research .

Biological Activity

N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer treatment and apoptosis modulation. This article synthesizes findings from diverse sources to elucidate its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H19N3O |

| Molecular Weight | 209.29 g/mol |

| CAS Number | Not widely available |

The compound is primarily noted for its ability to modulate apoptotic pathways. Apoptosis, or programmed cell death, is crucial for maintaining cellular homeostasis and eliminating damaged cells. Dysregulation of apoptosis can lead to various diseases, including cancer.

- Inhibition of Inhibitors of Apoptosis Proteins (IAPs) : this compound has been shown to interact with IAPs, which are proteins that prevent apoptosis by inhibiting caspases—key enzymes in the apoptotic process. By disrupting this inhibition, the compound promotes apoptosis in cancer cells, making it a candidate for cancer therapy .

- Impact on Cancer Cell Proliferation : Research indicates that this compound can reduce the proliferation of various cancer cell lines by inducing apoptosis. For instance, studies have demonstrated its efficacy against breast cancer and melanoma cells by enhancing apoptotic signals .

Anticancer Properties

The anticancer properties of this compound have been highlighted in several studies:

- Case Study 1 : In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3 .

- Case Study 2 : A study involving melanoma cells indicated that the compound effectively reduced tumor growth in animal models by promoting apoptosis through IAP inhibition .

Other Biological Activities

Beyond its anticancer effects, preliminary research suggests potential applications in other areas:

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating autoimmune diseases where inflammation plays a critical role .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.